3-(furan-2-ylmethyl)-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(furan-2-ylmethyl)-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications
Bioactive Heterocycles in Medicinal Chemistry
Five-membered heterocycles, such as furan and thiophene, are crucial in drug design, serving as structural units in bioactive molecules. The review highlights the significance of furan and thiophene substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. It discusses the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on the activities of these compounds, aiming for antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. Various modifications to optimize activity and selectivity are briefly reviewed, demonstrating the compound's potential in scientific research applications (Ostrowski, 2022).
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives, including pyrimidinylpiperazine, have found clinical applications mainly in treating depression, psychosis, or anxiety. The review delves into the metabolism of these compounds, highlighting their extensive pre-systemic and systemic metabolism, including their transformation into 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, indicating the structural relevance of arylpiperazine derivatives in scientific research, especially for neurological applications (Caccia, 2007).
Arylmethylidenefuranones and Heterocyclic Compounds
The review focuses on the reactions of arylmethylidene derivatives of 3H-furan-2-ones, showing that these compounds can react with various nucleophilic agents to produce a wide range of compounds. This versatility underlines the potential of such structures in creating novel compounds with potential scientific research applications, including pharmacological properties (Kamneva et al., 2018).
Hybrid Catalysts and Pyrano[2,3-d]pyrimidine Derivatives
This review highlights the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diverse catalysts for developing lead molecules from pyrano[2,3-d]pyrimidine derivatives showcases the compound's relevance in drug discovery and development (Parmar et al., 2023).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Pharmacokinetics
Further pharmacokinetic studies are needed to outline these properties .
Result of Action
More research is needed to describe these effects .
Action Environment
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c25-15(22-6-8-23(9-7-22)17-19-4-2-5-20-17)14-11-21-18(27)24(16(14)26)12-13-3-1-10-28-13/h1-5,10-11H,6-9,12H2,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYZBYTFAZUPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.